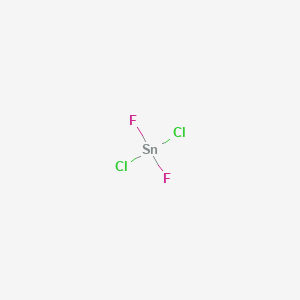
Dichloro(difluoro)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(difluoro)stannane is a chemical compound with the molecular formula SnCl2F2 It is a tin-based compound where the tin atom is bonded to two chlorine atoms and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(difluoro)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with hydrogen fluoride (HF) under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Tin tetrachloride is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Hydrogen Fluoride: Hydrogen fluoride gas is bubbled through the solution at a controlled temperature.
Formation of this compound: The reaction proceeds to form this compound along with by-products such as hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(difluoro)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to the formation of different tin-based compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tin oxides and halogen acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or iodine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Water or aqueous solutions are used under controlled pH conditions.
Major Products
Substitution Reactions: Products include various halogenated tin compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of tin compounds.
Hydrolysis: Products include tin oxides and halogen acids.
Aplicaciones Científicas De Investigación
Dichloro(difluoro)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing tin and halogen functionalities into molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive tin compounds.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of tin-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
Mecanismo De Acción
The mechanism by which dichloro(difluoro)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands such as phosphines, amines, and halides.
Redox Chemistry: Participation in redox reactions, altering the oxidation state of the tin center.
Comparación Con Compuestos Similares
Dichloro(difluoro)stannane can be compared with other similar compounds, such as:
Dichlorodifluoromethane (CCl2F2): A chlorofluorocarbon used as a refrigerant and aerosol propellant.
Dichlorodifluorosilane (SiCl2F2): A silicon-based compound with similar halogen functionalities.
Dichlorodifluorophosphine (PCl2F2): A phosphorus-based compound with analogous chemical properties.
Uniqueness
This compound is unique due to the presence of tin, which imparts distinct chemical reactivity and coordination chemistry compared to silicon or phosphorus analogs
Propiedades
Número CAS |
13933-21-6 |
|---|---|
Fórmula molecular |
Cl2F2Sn |
Peso molecular |
227.61 g/mol |
Nombre IUPAC |
dichloro(difluoro)stannane |
InChI |
InChI=1S/2ClH.2FH.Sn/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
WMEFIIVZNMGZGN-UHFFFAOYSA-J |
SMILES canónico |
F[Sn](F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



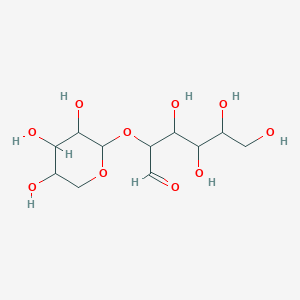

![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
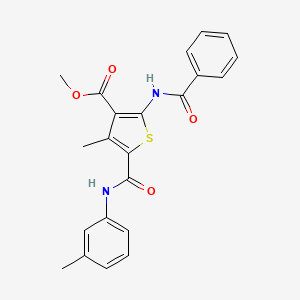
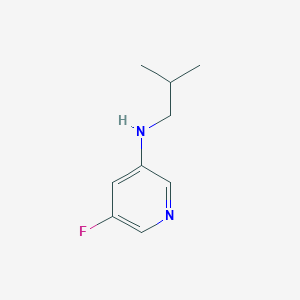

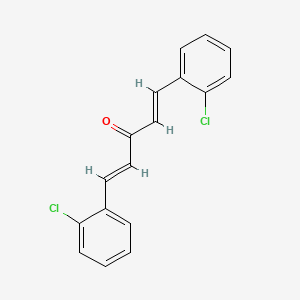
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)

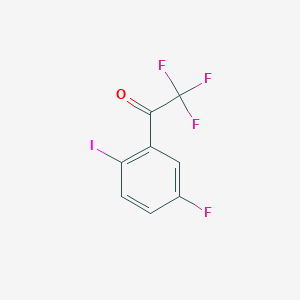

![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
